molecular formula C19H25N5O2S B4350941 N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4350941
M. Wt: 387.5 g/mol
InChI Key: VJWXVODRLJYWPH-UHFFFAOYSA-N
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Description

N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes benzyl, ethyl, and sulfonamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Mechanism of Action

The mechanism of action of N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and sulfonamide groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-benzyl-1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-22-13-18(11-20-22)15-23(14-17-9-7-6-8-10-17)27(25,26)19-12-21-24(5-2)16(19)3/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXVODRLJYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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